2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol
Overview
Description
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H16BrFN2O3S . It contains a piperazine moiety, which is a common structural element in many pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, a sulfonyl group attached to a bromo-fluorophenyl group, and an ethanol group attached to the piperazine ring .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including cyclization, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Protodeboronation of pinacol boronic esters is another reaction that might be relevant, although it’s not specifically mentioned in relation to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not provided in the available resources .Scientific Research Applications
Antiviral Research
This compound has potential applications in antiviral research due to its structural similarity to other bioactive aromatic compounds that have shown clinical and biological applications. Indole derivatives, which share a common structural motif with this compound, have been found to possess antiviral activities . Therefore, it could be used to synthesize new derivatives for screening against a variety of viral infections.
Anti-inflammatory Applications
The sulfonyl and piperazine groups present in the compound suggest that it may have anti-inflammatory properties. Similar structures have been utilized in the development of anti-inflammatory drugs, making this compound a candidate for the synthesis of new anti-inflammatory agents .
Anticancer Activity
Compounds with bromo and fluoro substituents, like the one , have been studied for their anticancer properties. The presence of these groups can contribute to the cytotoxicity against cancer cells, making this compound a valuable entity for cancer research and drug development .
Antimicrobial Properties
The structural features of this compound indicate that it could be explored for antimicrobial properties. Sulfonamide compounds, which have a similar sulfonyl group, have been widely used as antibacterial drugs for decades . This suggests potential for this compound in the development of new antimicrobial agents.
Antidiabetic Research
Sulfonamide derivatives have been recognized for their antidiabetic effects. Given the structural similarity, this compound could be investigated for its utility in antidiabetic drug development, potentially leading to new treatments for diabetes .
Neuropharmacological Applications
The piperazine ring is a common feature in many neuroactive drugs. This compound could be of interest in the field of neuropharmacology, particularly in the development of drugs targeting neurological disorders such as depression, anxiety, and schizophrenia .
Chemical Biology and Proteomics
Due to its unique structure, this compound could serve as a chemical probe in biological systems to study protein interactions, enzyme activities, and other biochemical pathways. It could help in identifying new targets for drug development .
Material Science
The bromo and fluoro groups in the compound could make it a candidate for use in material science, particularly in the synthesis of novel organic compounds with specific electronic or photonic properties .
Safety And Hazards
properties
IUPAC Name |
2-[4-(4-bromo-3-fluorophenyl)sulfonylpiperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O3S/c13-11-2-1-10(9-12(11)14)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEBZYKVCFSYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Bromo-3-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.